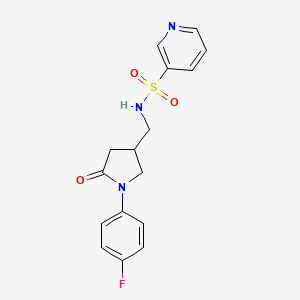
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine-3-sulfonamide scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide typically involves multistep reactions.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure,
生物活性
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a pyrrolidinone ring, a 4-fluorophenyl group, and a pyridine sulfonamide moiety, which may contribute to its biological activity.
Chemical Structure
The molecular formula of this compound is C15H16FN2O2S, with a molecular weight of 320.37 g/mol. The structural representation is as follows:
| Component | Description |
|---|---|
| CAS Number | 955256-09-4 |
| Molecular Weight | 320.37 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfonamide group suggests potential inhibitory effects on carbonic anhydrase and other sulfonamide-sensitive enzymes, which are critical in various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, studies have shown that derivatives containing similar structural motifs display significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells may be linked to its interference with cell cycle regulation.
Case Studies
- Antitumor Activity : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.
- Antibacterial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the pyrrolidinone ring and substitution patterns significantly affect biological activity. Compounds with electron-withdrawing groups on the aromatic rings tend to exhibit enhanced potency against targeted enzymes and receptors.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased lipophilicity and bioavailability |
| Alteration of Sulfonamide Group | Enhanced enzyme inhibition |
Toxicity Profile
Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic concentrations. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity in vivo.
科学研究应用
Synthesis and Mechanism of Action
The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolidinone intermediate, which is then coupled with the fluorophenyl group under controlled conditions to yield the final product.
The mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors that modulate various biological pathways. This interaction may influence signaling pathways related to inflammation and cancer progression.
This compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction. For instance, it has shown efficacy against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial activity. The compound's structural features may enhance its ability to target bacterial pathogens effectively.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory therapies.
Case Study 1: Anticancer Effects
In vitro studies have demonstrated that this compound significantly inhibits the growth of A431 vulvar epidermal carcinoma cells. The mechanism involves activation of caspase pathways leading to apoptosis, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains revealed that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness suggests potential use in developing new antibiotics.
属性
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-13-3-5-14(6-4-13)20-11-12(8-16(20)21)9-19-24(22,23)15-2-1-7-18-10-15/h1-7,10,12,19H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHORJGMFMNLVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













